molecular formula C7H8N2 B1620506 3,5-dimethyl-1H-pyrrole-2-carbonitrile CAS No. 4513-92-2

3,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1620506
CAS No.: 4513-92-2
M. Wt: 120.15 g/mol
InChI Key: CTILJTUXIQXEOW-UHFFFAOYSA-N
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Description

3,5-dimethyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C7H8N2 . It falls within the class of pyrrole derivatives and contains both a nitrile group (–CN) and two methyl groups (–CH3) attached to the pyrrole ring. The compound’s systematic IUPAC name is 2,5-dimethyl-1H-pyrrole-3-carbonitrile .

Scientific Research Applications

Progesterone Receptor Modulators

3,5-dimethyl-1H-pyrrole-2-carbonitrile derivatives have been explored for their potential as progesterone receptor modulators. These compounds show promise in female healthcare for applications such as contraception, treating fibroids, endometriosis, and certain breast cancers. For instance, derivatives like 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile have demonstrated potent and robust activity as progesterone receptor antagonists and in contraceptive endpoints in animal models, including ovulation inhibition and effects on reproductive tract morphology (Fensome et al., 2008).

Multicomponent Synthesis Catalysts

In the realm of organic synthesis, this compound functions as a key building block. For example, it has been used in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, showcasing the role of this compound in facilitating novel multicomponent reactions (Rahmani et al., 2018).

Antibacterial Agents

Research has also explored the antibacterial properties of novel heterocycles containing this compound. These studies have identified compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Vazirimehr et al., 2017).

Corrosion Inhibitors

Derivatives of this compound, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been investigated as effective corrosion inhibitors for mild steel in acidic environments. These studies reveal the potential of these compounds to protect metal surfaces from corrosion, highlighting their importance in industrial applications (Verma et al., 2015).

Properties

IUPAC Name

3,5-dimethyl-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-5-3-6(2)9-7(5)4-8/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTILJTUXIQXEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376778
Record name 3,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4513-92-2
Record name 3,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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